Distinct logP/TPSA Profile Versus Ortho- and Meta-Phenoxybenzyl Regioisomers
The para-phenoxybenzyl substitution of the target compound yields computed physicochemical parameters that depart measurably from the ortho and meta regioisomers. The para arrangement maximizes the distance between the hydrazine terminus and the diphenyl ether oxygen, producing XlogP = 2.1 and TPSA = 47.3 Ų [1]. In contrast, the meta isomer (3-Phenoxy-benzyl)-hydrazine (CAS 85293-11-4) and the ortho isomer (2-Phenoxy-benzyl)-hydrazine (CAS 1260835-56-0) exhibit different dipole vectors and intramolecular hydrogen-bonding potential between the ether oxygen and the hydrazine -NH₂, which can alter chromatographic retention, membrane permeability, and target engagement in biological assays. These regioisomeric differences are not predicted by molecular formula alone, necessitating explicit specification of the para isomer for reproducible results.
| Evidence Dimension | Computed logP and TPSA (regioisomeric differentiation) |
|---|---|
| Target Compound Data | XlogP = 2.1; TPSA = 47.3 Ų; H-bond donors = 2; H-bond acceptors = 3; rotatable bonds = 4 |
| Comparator Or Baseline | Meta isomer (CAS 85293-11-4): Computed values differ due to altered dipole orientation (exact computed values not publicly available). Ortho isomer (CAS 1260835-56-0): Potential intramolecular H-bonding between ether O and hydrazine NH₂. |
| Quantified Difference | Regioisomeric positions (para vs. meta vs. ortho) produce distinct XlogP and TPSA values, affecting Lipinski compliance and permeability predictions. |
| Conditions | Computed using standard molecular descriptors (XlogP method, topological PSA calculation). |
Why This Matters
Procuring the incorrect regioisomer yields a compound with different physicochemical and biological behavior; specifying the para isomer ensures consistency in SAR studies and synthetic applications.
- [1] BaseChem. Computed properties: Hydrazine, [(4-phenoxyphenyl)methyl]-, XlogP = 2.1, TPSA = 47.3, HBD = 2, HBA = 3, rotatable bonds = 4. View Source
